![molecular formula C18H22N2O4S B4436188 N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4436188.png)
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide
Overview
Description
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, also known as NSC-707545, is a synthetic compound that has been studied for its potential use in cancer treatment. This compound belongs to the class of benzamides, which are known to have anti-tumor properties.
Mechanism of Action
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide works by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is known to play a role in the growth and survival of cancer cells, and inhibiting its activity can lead to cancer cell death. N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide has also been found to inhibit the activity of other proteins involved in cancer cell growth and survival, including Akt and ERK.
Biochemical and Physiological Effects
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the formation of new blood vessels, which is necessary for the growth and spread of cancer cells. In addition, N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide has been found to inhibit the activity of enzymes involved in DNA synthesis and repair, which can lead to DNA damage and cell death.
Advantages and Limitations for Lab Experiments
One advantage of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide is that it has been shown to be effective against a variety of cancer cell types, making it a promising candidate for further study. However, one limitation is that it has not yet been tested in animal models or clinical trials, so its safety and efficacy in humans is not yet known.
Future Directions
There are several future directions for the study of N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide. One direction is to test its efficacy in animal models of cancer, to determine whether it is safe and effective in vivo. Another direction is to study its potential use in combination with other cancer treatments, such as chemotherapy or radiation therapy. Finally, further research is needed to determine the optimal dosage and administration schedule for N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide, as well as its potential side effects.
Scientific Research Applications
N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide has been studied for its potential use in cancer treatment. In vitro studies have shown that N-[2-(4-methoxyphenyl)ethyl]-3-methyl-4-[(methylsulfonyl)amino]benzamide inhibits the growth of cancer cells in a dose-dependent manner. It has been found to be particularly effective against breast cancer cells, but has also shown activity against other types of cancer cells, including lung and colon cancer cells.
properties
IUPAC Name |
4-(methanesulfonamido)-N-[2-(4-methoxyphenyl)ethyl]-3-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-13-12-15(6-9-17(13)20-25(3,22)23)18(21)19-11-10-14-4-7-16(24-2)8-5-14/h4-9,12,20H,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEQKVEPOYZKWDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCCC2=CC=C(C=C2)OC)NS(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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